molecular formula C15H15N5OS2 B2613612 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1706264-16-5

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2613612
CAS No.: 1706264-16-5
M. Wt: 345.44
InChI Key: SZSHDOMMUNTSNS-UHFFFAOYSA-N
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Description

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with neurotransmitter synthesis enzymes, such as those involved in acetylcholine production, due to the presence of the thiazole ring . These interactions highlight the compound’s potential as an anti-inflammatory and neuroprotective agent.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting pathways like MAPK and PI3K/Akt . Furthermore, it can alter gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding . Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in carbohydrate and lipid metabolism, leading to changes in energy production and storage . Additionally, it may influence the levels of key metabolites, such as glucose and fatty acids, by altering their synthesis and degradation pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects. The distribution of the compound within tissues also influences its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, leading to changes in cellular function.

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps that typically include the formation of the thiazole and pyrrolidine moieties followed by coupling with the benzo[c][1,2,5]thiadiazole core. The structural integrity and purity of the compound are confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of benzothiazole have demonstrated significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound exhibits promising anticancer properties , particularly against glioma cells. Research indicates that it may induce apoptosis through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that similar compounds can reduce cell viability significantly at low micromolar concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation rates.
  • Induction of Apoptosis : The activation of intrinsic apoptotic pathways has been noted, suggesting that this compound could be effective in triggering programmed cell death in malignant cells.

Study 1: Antibacterial Efficacy

A study focusing on derivatives similar to this compound reported IC50 values in the low micromolar range against Gram-positive bacteria. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity .

Study 2: Anticancer Potential

In a recent investigation into glioma treatment, a related compound demonstrated a 70% reduction in cell viability at concentrations as low as 10 µM. This study emphasized the importance of structural features in determining biological efficacy and highlighted the need for further optimization for clinical applications .

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c21-14(10-3-4-12-13(8-10)19-23-18-12)17-9-11-2-1-6-20(11)15-16-5-7-22-15/h3-5,7-8,11H,1-2,6,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSHDOMMUNTSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.